N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide
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Overview
Description
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide is a complex organic compound that features a unique structure combining an imidazo-thiazole ring with a nitrobenzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimycobacterial properties , suggesting that this compound may also target mycobacteria.
Mode of Action
It is likely that the compound interacts with its targets in a way that inhibits their function, leading to the observed antimycobacterial effects .
Biochemical Pathways
Given the antimycobacterial properties of similar compounds , it is likely that this compound affects pathways related to the survival and proliferation of mycobacteria.
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction , suggesting that this compound may also have been optimized for bioavailability.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that this compound may also have antimycobacterial effects.
Biochemical Analysis
Biochemical Properties
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as pantothenate synthetase, which is essential for the biosynthesis of coenzyme A . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting the overall metabolic process.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the cell cycle and apoptosis, leading to altered cell proliferation and survival . Additionally, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with pantothenate synthetase, for example, affects the biosynthesis of coenzyme A, a critical cofactor in various metabolic reactions . These interactions can lead to changes in the levels of key metabolites and the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can influence its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity, as the compound’s presence in certain subcellular regions may enhance its ability to modulate specific cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo-Thiazole Ring: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and 2-bromoacetophenone, under basic conditions to form the imidazo-thiazole core.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The final step involves the coupling of the nitrobenzoyl chloride with the imidazo-thiazole derivative in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation steps to enhance yield and purity while minimizing reaction times and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder in acidic medium.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: Used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: Utilized in the synthesis of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide
- N-(3-(4-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide
Uniqueness
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide is unique due to its specific substitution pattern on the imidazo-thiazole ring, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-12-11-27-19-21-17(10-22(12)19)13-4-2-6-15(8-13)20-18(24)14-5-3-7-16(9-14)23(25)26/h2-11H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEAMLWDDJIUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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